molecular formula C32H48O8S B13389943 S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate

S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate

Cat. No.: B13389943
M. Wt: 592.8 g/mol
InChI Key: XCNUAQFXJPMZLU-UHFFFAOYSA-N
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Description

S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate: is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a chromenyl group, and a long-chain thioester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate typically involves multiple steps:

    Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the chromenyl group: This step often involves an etherification reaction where the chromenyl group is introduced.

    Thioester formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the chromenyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry : Used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate exerts its effects is likely related to its ability to interact with various molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that can modulate the activity of these targets.

Comparison with Similar Compounds

  • S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) octadecanethioate
  • S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) dodecanethioate

Uniqueness: The uniqueness of S-(((2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) hexadecanethioate lies in its specific combination of functional groups and the length of the thioester chain, which can influence its physical and chemical properties, as well as its biological activity.

Properties

Molecular Formula

C32H48O8S

Molecular Weight

592.8 g/mol

IUPAC Name

S-[[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate

InChI

InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3

InChI Key

XCNUAQFXJPMZLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O

Origin of Product

United States

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